molecular formula C19H22N2O6 B11087965 4-acetyl-5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11087965
M. Wt: 374.4 g/mol
InChI Key: RMGHEIKFVOKUDE-UHFFFAOYSA-N
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Description

4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrol-2-one core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxol Group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Attachment of the Morpholinoethyl Group: This can be done through nucleophilic substitution or addition reactions.

    Acetylation and Hydroxylation: These functional groups can be introduced through standard organic reactions such as acetylation using acetic anhydride and hydroxylation using oxidizing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Addition: The double bonds in the pyrrol-2-one core can participate in addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, Jones reagent, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Electrophiles: Halogens, nitronium ion

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Halogenated or nitrated aromatic compounds

    Addition Products: Various substituted pyrrol-2-one derivatives

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Participating in Redox Reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(2-MORPHOLINOETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares structural similarities with other pyrrol-2-one derivatives and benzodioxole-containing compounds.

Uniqueness

    Functional Group Diversity: The combination of acetyl, benzodioxol, hydroxyl, and morpholinoethyl groups makes this compound unique.

    Potential Biological Activity: The specific arrangement of these groups may confer unique biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

3-acetyl-2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H22N2O6/c1-12(22)16-17(13-2-3-14-15(10-13)27-11-26-14)21(19(24)18(16)23)5-4-20-6-8-25-9-7-20/h2-3,10,17,23H,4-9,11H2,1H3

InChI Key

RMGHEIKFVOKUDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN4CCOCC4)O

Origin of Product

United States

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